3-{2-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-phenylbenzamide
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Overview
Description
3-{2-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-phenylbenzamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a benzamide moiety, and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of magnetic nanoparticles as catalysts has also been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-{2-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Scientific Research Applications
3-{2-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-phenylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{2-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes, leading to the disruption of key biological pathways. For example, it may inhibit the activity of kinases involved in cell signaling, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives and benzamide analogs, such as:
- 2-aminothiazole derivatives
- 1,2,3-triazole derivatives
- Fluorinated pyridines
Uniqueness
What sets 3-{2-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-phenylbenzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its lipophilicity and potential biological activity, while the imidazole ring provides a versatile scaffold for further functionalization .
Properties
IUPAC Name |
3-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O2S/c26-20-11-9-18(10-12-20)16-28-23(31)17-33-25-27-13-14-30(25)22-8-4-5-19(15-22)24(32)29-21-6-2-1-3-7-21/h1-15H,16-17H2,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHUUIGOKSAMDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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